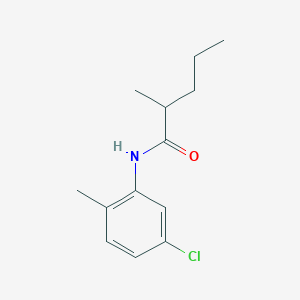![molecular formula C17H18ClNO2 B263162 N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide (BCEA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCEA is a white crystalline solid, which has a molecular weight of 329.83 g/mol and a melting point of 114-116°C.
Mecanismo De Acción
The mechanism of action of N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the brain and nervous system. This compound has been shown to enhance the activity of GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic properties. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which may contribute to its anti-inflammatory properties. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant properties. This compound has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide has several advantages for lab experiments. This compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. This compound has also been shown to have a low toxicity profile, which makes it a safer option compared to other chemicals. However, this compound has several limitations for lab experiments. This compound is not water-soluble, which may limit its use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of neurological disorders, pain, and inflammation. Another potential direction is the investigation of the mechanisms underlying the antioxidant and anticancer properties of this compound. Additionally, the development of new synthesis methods for this compound may improve its availability and reduce its cost.
Métodos De Síntesis
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 4-chlorophenol with benzyl bromide to obtain 2-benzyl-4-chlorophenol. The latter is then reacted with ethylene oxide to obtain 2-(2-benzyl-4-chlorophenoxy)ethanol, which is subsequently acetylated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 50-60%.
Aplicaciones Científicas De Investigación
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders, pain, and inflammation. This compound has also been shown to possess antioxidant and anticancer properties, which may have implications for the development of new therapies for cancer.
Propiedades
Fórmula molecular |
C17H18ClNO2 |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-13(20)19-9-10-21-17-8-7-16(18)12-15(17)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,19,20) |
Clave InChI |
NRULCMDBASJEOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NCCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)


